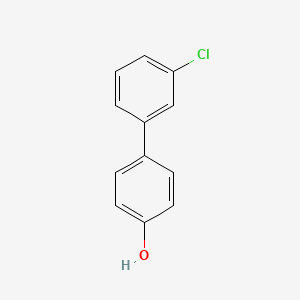

4-(3-Chlorophenyl)phenol

Vue d'ensemble

Description

4-(3-Chlorophenyl)phenol is a derivative of chlorophenol, which is a class of compounds that are ubiquitous contaminants in the environment . These compounds are used as intermediates in manufacturing agricultural chemicals, pharmaceuticals, biocides, and dyes .

Synthesis Analysis

The synthesis of chlorophenolic compounds is often associated with industrial waste, pesticides, and insecticides, or by degradation of complex chlorinated hydrocarbons . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)phenol is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule . The overall geometry of the molecule is largely planar .Chemical Reactions Analysis

Chlorophenols can undergo a variety of chemical reactions. For example, they can be acetylated, then preliminarily extracted with n-hexane . The enriched chlorophenols can then be directly analyzed using gas chromatography with an electron-capture detector .Physical And Chemical Properties Analysis

4-(3-Chlorophenyl)phenol has a molecular weight of 204.65 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 204.0341926 g/mol .Applications De Recherche Scientifique

Environmental Monitoring

4-(3-Chlorophenyl)phenol: can be used in environmental monitoring to detect chlorophenols in water and soil. Chlorophenols are pollutants that can have detrimental effects on ecosystems and human health. Using gas chromatography-mass spectrometry (GC/MS), researchers can determine the presence and concentration of chlorophenols, including 4-(3-Chlorophenyl)phenol , in environmental samples .

Antiviral Research

This compound has potential applications in antiviral research. Chlorophenols, including 4-(3-Chlorophenyl)phenol , may be structurally modified to create derivatives with antiviral properties. These derivatives can be screened for activity against various viruses, contributing to the development of new antiviral medications .

Material Science

This compound can be utilized in the synthesis of high-performance polymers, such as aromatic polysulfones. These polymers have applications in advanced materials due to their thermal stability and mechanical strength .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that chlorphenesin, a similar compound, acts in the central nervous system (cns) rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

The major mode of action of chlorophenols, which include 4-(3-Chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .

Pharmacokinetics

Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Chlorophenyl)phenol. For example, a bacterial consortium utilized a similar compound as a single carbon source at a wide pH range, temperature, and in the presence of heavy metals . Additionally, the degradation of chlorophenols can be affected by the presence of nitrate .

Safety and Hazards

Orientations Futures

Given the recalcitrant nature of chlorophenolic compounds to degradation, a good understanding of the fate and transport of these compounds and their derivatives is needed for a clearer view of the associated risks and mechanisms of pathogenicity to humans and animals . This will help in developing effective mitigation measures.

Propriétés

IUPAC Name |

4-(3-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQLSFZHXNFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560663 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)phenol | |

CAS RN |

126485-57-2 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

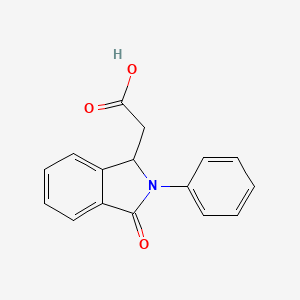

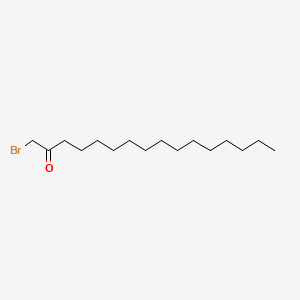

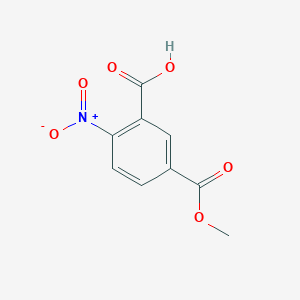

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)

![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B1602171.png)

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)